molecular formula C6H5ClFNO2S B2924927 4-Chloro-2-fluorobenzenesulfonamide CAS No. 852664-20-1

4-Chloro-2-fluorobenzenesulfonamide

Cat. No.: B2924927
CAS No.: 852664-20-1
M. Wt: 209.62
InChI Key: MASZNIUZKMPEKE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . It is a sulfonamide derivative, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzenesulfonamide typically involves the sulfonation of 4-chloro-2-fluoroaniline. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-fluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This dual halogenation enhances its versatility in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-chloro-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZNIUZKMPEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852664-20-1
Record name 4-chloro-2-fluorobenzene-1-sulfonamide
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